2-Bromo-5-chloro-4-(difluoromethoxy)pyridine

Lipophilicity Lead Optimization Building Block Selection

2-Bromo-5-chloro-4-(difluoromethoxy)pyridine (CAS 1432754-45-4) is a trisubstituted pyridine derivative bearing a bromine atom at the 2-position, a chlorine atom at the 5-position, and a difluoromethoxy (–OCHF₂) group at the 4-position. With a molecular formula of C₆H₃BrClF₂NO and a molecular weight of 258.45 g/mol, this building block is supplied at ≥98% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development.

Molecular Formula C6H3BrClF2NO
Molecular Weight 258.45 g/mol
CAS No. 1432754-45-4
Cat. No. B1381892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-4-(difluoromethoxy)pyridine
CAS1432754-45-4
Molecular FormulaC6H3BrClF2NO
Molecular Weight258.45 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)Cl)OC(F)F
InChIInChI=1S/C6H3BrClF2NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H
InChIKeyASZYKTFULAHBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-4-(difluoromethoxy)pyridine (CAS 1432754-45-4): A Strategic Halogenated Pyridine Building Block for Regioselective Synthesis in Pharmaceutical and Agrochemical Research


2-Bromo-5-chloro-4-(difluoromethoxy)pyridine (CAS 1432754-45-4) is a trisubstituted pyridine derivative bearing a bromine atom at the 2-position, a chlorine atom at the 5-position, and a difluoromethoxy (–OCHF₂) group at the 4-position . With a molecular formula of C₆H₃BrClF₂NO and a molecular weight of 258.45 g/mol, this building block is supplied at ≥98% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development . Its predicted physical properties include a density of 1.769 g/cm³ and a boiling point of 244.7 °C, with a measured LogP of 3.10 that places it in a favorable lipophilicity range for membrane permeability .

Why 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine Cannot Be Replaced by Methoxy, Monohalogenated, or Positional-Isomer Analogs in Regioselective Synthesis


Generic substitution with 2-bromo-5-chloro-4-methoxypyridine forfeits the lipophilicity and metabolic stability advantages conferred by the difluoromethoxy group, which behaves as a conformationally adaptable lipophilic hydrogen-bond donor distinct from the static polarity of a methoxy substituent [1]. Replacing the compound with a monohalogenated analog such as 2-bromo-4-(difluoromethoxy)pyridine eliminates the 5-chloro substituent and thereby removes the second synthetic handle required for sequential cross-coupling strategies: the bromine at C2 undergoes palladium-catalyzed coupling preferentially over the chlorine at C5, enabling ordered, site-selective functionalization that is not achievable with symmetrically dihalogenated or monohalogenated building blocks [2][3]. Positional isomers such as 5-bromo-2-chloro-4-(difluoromethoxy)pyridine exhibit near-identical lipophilicity (LogP 3.12) but reverse the coupling sequence (5-Br reacts before 2-Cl), which can be exploited deliberately but prevents direct substitution when C2-first functionalization is required .

Quantitative Differentiation Evidence for 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine: Lipophilicity, Regioselectivity, and Isomer Comparison


Measured LogP of 3.10 Represents a +0.65 Log-Unit Lipophilicity Increase Over the 5-Des-chloro Analog 2-Bromo-4-(difluoromethoxy)pyridine

The target compound, 2-bromo-5-chloro-4-(difluoromethoxy)pyridine, has a vendor-reported measured LogP of 3.10 . The closest des-chloro comparator, 2-bromo-4-(difluoromethoxy)pyridine (CAS 1206984-48-6), has a measured LogP of 2.4455 . The 5-chloro substituent therefore contributes approximately +0.65 log units to the partition coefficient, which is critical for achieving optimal membrane permeability in cell-based assays and in vivo models where LogP values in the 3–4 range are often targeted for central nervous system penetration and cellular uptake.

Lipophilicity Lead Optimization Building Block Selection

Difluoromethoxy (–OCHF₂) Group Provides a +0.42 LogP Advantage Over Methoxy (–OCH₃) on the Pyridine Scaffold, Supporting Metabolic Stability Gains

On the unsubstituted pyridine scaffold, the 4-(difluoromethoxy)pyridine has a measured LogP of 1.511 [1], compared with 4-methoxypyridine at LogP 1.09 . This ΔLogP of +0.42 directly attributable to the OCHF₂→OCH₃ replacement constitutes a class-level benchmark for the lipophilicity uplift expected when selecting the difluoromethoxy analog over the methoxy analog of the target compound. The difluoromethoxy group also acts as a metabolically stable isostere of the methoxy group, resisting oxidative O-dealkylation by cytochrome P450 enzymes—a well-established principle in medicinal chemistry that reduces first-pass metabolism and prolongs half-life [2].

Metabolic Stability Isosteric Replacement Fluorine Chemistry

Sequential Regioselective Cross-Coupling: 2-Bromo Reacts Preferentially Over 5-Chloro, Enabling Ordered Di-functionalization with Literature-Yield Benchmarks Exceeding 90%

The target compound possesses two halogen handles with orthogonal reactivity: the C2–Br bond undergoes oxidative addition to palladium(0) more rapidly than the C5–Cl bond. Mikagi et al. (2019) demonstrated that for monohalopyridines the Suzuki-Miyaura coupling reactivity order is Br > I >> Cl, with bromopyridines affording quantitative yields under optimized conditions [1]. Baloch et al. (2012) showed that 3-, 4-, and 5-bromo-2-chloropyridines can be sequentially functionalized via direct arylation at the bromine position followed by Suzuki coupling at the chlorine position, yielding a wide variety of heteroarylated 2-arylpyridines [2]. For 2,5-dibromopyridines, Handy et al. (2007) reported a one-pot double Suzuki coupling with regioselective sequential arylation at the more reactive C2 position followed by C5, achieving isolated yields of 41–61% for the two-step sequence (with yield improvements of ~20% when using neutral alumina purification) [3]. The target compound's 2-Br/5-Cl pattern is directly analogous, with the additional advantage that the 5-Cl is less prone to competing side reactions than a 5-Br would be.

Suzuki-Miyaura Coupling Regioselectivity Sequential Functionalization

Positional Isomer 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine Has Near-Identical LogP (3.12 vs 3.10) But an Inverted Coupling Sequence That Must Be Deliberately Selected For

The target compound (2-bromo-5-chloro) and its positional isomer (5-bromo-2-chloro, CAS 1798295-14-3) exhibit essentially identical molecular properties: LogP 3.10 vs 3.12, identical molecular formula and weight, and similar predicted density and boiling point . However, the inversion of halogen positions reverses the regiochemical outcome of the first cross-coupling step: in the target, the first coupling occurs at C2 (Br), leaving C5 (Cl) for the second functionalization; in the isomer, the first coupling occurs at C5 (Br), leaving C2 (Cl) for the second step. This distinction is critical when the synthetic route demands introduction of a specific substituent at a specific position first. Selection of the wrong isomer will result in the wrong regioisomeric product, necessitating additional synthetic steps or alternative protecting-group strategies. The target compound is thus the correct choice when C2-first functionalization is the synthetic priority.

Positional Isomer Synthetic Planning Building Block Selection

Optimal Application Scenarios for 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring LogP ~3 and Sequential SAR Exploration

The measured LogP of 3.10 positions this building block in the optimal lipophilicity window for blood-brain barrier penetration (ideally LogP 2–4). The difluoromethoxy group provides metabolic stability against oxidative O-dealkylation [1], while the 2-Br/5-Cl pattern allows medicinal chemists to first introduce a C2-aryl or C2-heteroaryl group via Suzuki coupling to probe the hinge-binding region of a kinase, then subsequently functionalize the C5 position to explore solvent-exposed or ribose-pocket interactions. This sequential strategy reduces the number of synthetic steps required to generate a focused library of analogs and avoids protecting-group manipulations [2][3].

Agrochemical Discovery: Synthesis of Fluorinated Pyridine-Containing Herbicide and Fungicide Leads with Enhanced Environmental Stability

The difluoromethoxy substituent is a privileged motif in modern agrochemicals due to its ability to enhance lipophilicity and resist metabolic degradation in plants and soil microorganisms [1]. The 2-Br/5-Cl handles enable sequential introduction of aryl or heteroaryl pharmacophores to construct pyridine-diaryl scaffolds found in commercial pyridine-herbicide chemotypes. The compound's predicted boiling point of 244.7 °C and density of 1.77 g/cm³ are consistent with process-scale handling requirements, and the ≥98% purity specification reduces the need for extensive in-house purification before use in parallel synthesis campaigns.

Synthetic Methodology Development: Benchmarking Regioselective Cross-Coupling Protocols on a Bromo-Chloro-Difluoromethoxypyridine Scaffold

This compound serves as an ideal test substrate for developing and optimizing regioselective cross-coupling methodologies because it combines three electronically distinct substituents: an electron-withdrawing bromine, an electron-withdrawing chlorine, and the conformationally adaptable difluoromethoxy group. Researchers can use the established reactivity hierarchy (C2–Br > C5–Cl) [3] as an internal control to validate new catalyst systems, ligand designs, or continuous-flow protocols. The compound's commercial availability at ≥98% purity from multiple vendors ensures reproducibility across laboratories.

Fragment-Based Drug Discovery: Construction of Fluorinated Fragment Libraries via Iterative C2-then-C5 Functionalization

In fragment-based drug discovery, efficient access to diverse chemical space is paramount. Starting from 2-bromo-5-chloro-4-(difluoromethoxy)pyridine, researchers can generate a matrix of fragments by conducting a first Suzuki coupling at C2 with a diverse set of boronic acids (aryl, heteroaryl, alkenyl), followed by a second coupling at C5 with a different set of coupling partners. The reactivity differential (Br > Cl) ensures high regioselectivity for each step [2][3], while the constant difluoromethoxy substituent provides a beneficial pharmacokinetic handle that is carried through to every library member, facilitating downstream structure-activity relationship interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.